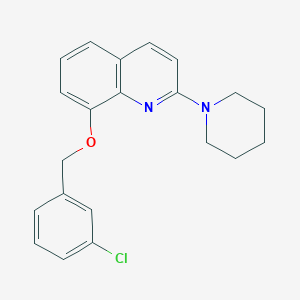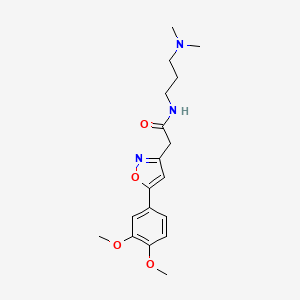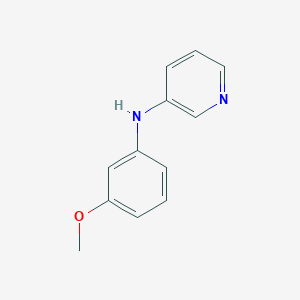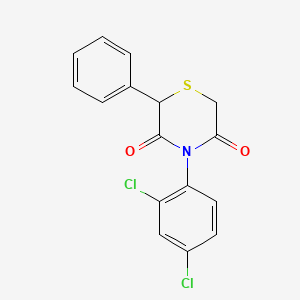
8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline, also known as PB28, is a chemical compound that belongs to the quinoline family. PB28 is a selective androgen receptor modulator (SARM), which means that it has the ability to selectively bind to androgen receptors in the body. Androgen receptors are responsible for the regulation of male sexual characteristics, such as muscle growth, bone density, and hair growth. PB28 has been studied extensively for its potential use in the treatment of various medical conditions, such as osteoporosis, muscle wasting, and androgen deficiency.
Scientific Research Applications
Synthetic Applications and Chemical Properties
- Versatile Synthesis of Quinolines : A method for synthesizing quinolines, including those with piperidine substituents, involves converting 2-chloro-groups to various functional groups, enabling the creation of diverse fused quinolines (Meth-Cohn et al., 1981).
- Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines substituted with piperidine were synthesized for potential use as fluorescent probes for DNA detection, showcasing their utility in bioanalytical applications (Perin et al., 2011).
Biological and Medicinal Research
- Antimicrobial Evaluation : Certain fluoroquinolone derivatives with piperidin-1-yl substituents have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Srinivasan et al., 2010).
- Anti-leukemic Activity : A quinoline derivative showed cytotoxic potential against leukemia cell lines, highlighting its therapeutic potential in cancer treatment (Guillon et al., 2018).
Material Science and Catalysis
- Organometallic Complexes for Ethylene Trimerization : Chromium complexes with quinoline ligands, including those with piperidine substituents, have been investigated as catalysts for the selective trimerization of ethylene, demonstrating the role of these compounds in industrial chemistry (Ronellenfitsch et al., 2014).
properties
IUPAC Name |
8-[(3-chlorophenyl)methoxy]-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-18-8-4-6-16(14-18)15-25-19-9-5-7-17-10-11-20(23-21(17)19)24-12-2-1-3-13-24/h4-11,14H,1-3,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOSTWLUZPBLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2421606.png)


![5-Chloro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2421609.png)
![methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2421611.png)
![benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2421612.png)
![3-fluoro-4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2421613.png)


![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2421619.png)
![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2421620.png)
![1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2421621.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide](/img/structure/B2421624.png)
![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2421626.png)